REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1([C:9]([OH:11])=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.[CH2:12](O)[CH3:13]>>[NH2:2][C:3]1([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
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600 g
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Type
|
reactant
|
Smiles
|
NC1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
|
Details
|
under reflux for 8 hours
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Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ice-water (1 l)
|
Type
|
ADDITION
|
Details
|
basified to pH 8-9 at 0°-5° C. by the addition of 2M aqueous sodium hydroxide solution
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Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (4×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
ADDITION
|
Details
|
The aqueous residues were basified to pH 10 by the addition of more 2M aqueous sodium hydroxide solution and further product
|
Type
|
EXTRACTION
|
Details
|
was extracted into dichloromethane (4×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |